1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine chemical properties
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine chemical properties
1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-amine: A Bifunctional Scaffold for Advanced Organic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry and combinatorial drug design, the demand for orthogonally protected, bifunctional building blocks is paramount. 1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-amine (often referred to as 1-nosylpyrrolidin-3-amine) serves as a highly versatile chiral scaffold. By leveraging the unique electronic properties of the 2-nitrobenzenesulfonyl (nosyl/Ns) group, this molecule provides researchers with a self-validating system for sequential, chemoselective functionalization. This whitepaper details the physicochemical profile, structural rationale, and field-proven protocols for utilizing this compound in complex synthetic workflows.
Chemical Identity and Physicochemical Profiling
The utility of 1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine stems from its dual-amine architecture: a secondary cyclic amine (N1) masked by a nosyl group, and a highly reactive primary amine (C3) available for immediate derivatization. It is frequently supplied as a hydrochloride salt to ensure bench stability and prevent oxidative degradation[1].
Table 1: Quantitative Physicochemical Data
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 468104-07-6 (S-enantiomer)[2] | N/A (Salt specific) |
| Molecular Formula | C₁₀H₁₃N₃O₄S | C₁₀H₁₄ClN₃O₄S[1] |
| Molecular Weight | 271.30 g/mol | 307.75 g/mol [1] |
| Predicted Density | 1.455 ± 0.06 g/cm³[3] | Solid/Crystalline |
| Predicted Boiling Point | 458.8 ± 55.0 °C[3] | Decomposes |
| Predicted pKa (C3-NH₂) | 8.37 ± 0.20[3] | N/A |
Structural Rationale: The Power of the Nosyl Group
The strategic placement of the 2-nitrobenzenesulfonyl group on the N1 position of the pyrrolidine ring is a direct application of the principles established by the Fukuyama amine synthesis [4].
As a Senior Application Scientist, the choice of a protecting group is never arbitrary; it is dictated by the required orthogonality of the synthetic route. Traditional protecting groups like Boc (cleaved by acid) or Cbz (cleaved by hydrogenolysis) often restrict downstream transformations. The nosyl group, however, offers a distinct mechanistic advantage:
-
Extreme Stability: The N1-nosyl sulfonamide is completely inert to strong acids (e.g., TFA, HCl), strong bases, and transition-metal-catalyzed cross-coupling conditions.
-
Mild, Orthogonal Cleavage: The strong electron-withdrawing effect of the ortho-nitro group activates the aromatic ring toward nucleophilic aromatic substitution (S_NAr). The nosyl group can be exclusively removed using soft nucleophiles (thiolates) under mild basic conditions, leaving peptides, esters, and other sensitive functional groups intact[4][5].
Mechanistic Pathway of Nosyl Deprotection
When the synthetic sequence requires the unmasking of the N1-pyrrolidine core, a thiolate anion attacks the electron-deficient ortho-carbon of the nosyl group. This forms a transient Meisenheimer complex , which subsequently collapses, cleaving the S-N bond to release sulfur dioxide, a thioether byproduct, and the free secondary amine[4].
Caption: Mechanism of Fukuyama nosyl deprotection via Meisenheimer complex.
Synthetic Workflows and Self-Validating Protocols
To maximize the utility of 1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine, workflows are typically divided into two phases: C3-functionalization and N1-deprotection. The following protocols are designed as self-validating systems, ensuring high yield and purity at each step.
Phase 1: Chemoselective Functionalization of the C3-Amine
Because the N1 nitrogen is deactivated by the nosyl group, the C3 primary amine can be selectively functionalized via reductive amination, acylation, or alkylation without the risk of over-reaction or polymerization[6].
Protocol: Amidation of the C3-Primary Amine Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming amide bonds with sterically hindered or secondary cyclic scaffolds. DIPEA is used to liberate the free base of the pyrrolidin-3-amine hydrochloride salt.
-
Preparation: In an oven-dried round-bottom flask under argon, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add 1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride (1.05 equiv) in a single portion.
-
Monitoring: Stir the reaction at room temperature for 2–4 hours. The electron-withdrawing nosyl group ensures that the N1 position remains completely unreactive. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate.
Phase 2: Orthogonal Deprotection of the N1-Nosyl Group
Once the C3 position is elaborated, the nosyl group is removed to reveal the N1 secondary amine for further library diversification[7].
Protocol: Thiolate-Mediated Nosyl Cleavage Causality: While thiophenol is the classical reagent, 2-mercaptoethanol is utilized here as a less odorous, highly effective alternative. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides the necessary basicity to generate the thiolate without hydrolyzing newly formed amide or ester bonds[4].
-
Preparation: Dissolve the N-nosyl intermediate (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Thiolate Generation: Add 2-mercaptoethanol (5.0 equiv) followed dropwise by DBU (3.0 equiv). The solution will typically turn a deep yellow/orange, indicating the formation of the Meisenheimer complex.
-
Cleavage: Stir at room temperature for 1–3 hours. The reaction is driven to completion by the irreversible expulsion of SO₂.
-
Workup: Concentrate the mixture under reduced pressure. To separate the desired secondary amine from the thioether byproduct and DBU salts, dissolve the residue in DCM and wash with 1M NaOH (2x)[5]. Extract the product into 1M HCl, wash the aqueous layer with DCM to remove organic impurities, then basify the aqueous layer with NaOH and extract with DCM to yield the pure free pyrrolidine.
Caption: Workflow for orthogonal functionalization of the pyrrolidine scaffold.
Applications in Drug Development
In pharmaceutical research, pyrrolidine rings are privileged structures that impart favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. 1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-amine is heavily utilized in:
-
Solid-Phase Synthesis (SPS): The nosyl group's compatibility with resin-bound chemistry allows for the rapid, combinatorial generation of nitrogenous heterocycles and peptidomimetics[4][6].
-
PROTAC Linker Construction: The orthogonal nature of the C3 and N1 amines allows researchers to attach an E3 ligase ligand to one end and a target-binding warhead to the other, with precise control over chain length and stereochemistry.
-
Kinase Inhibitor Libraries: The rigid, chiral nature of the pyrrolidine core (particularly the S-enantiomer) is frequently used to direct hydrogen-bonding vectors into the ATP-binding pockets of kinases.
By mastering the orthogonal reactivity of the nosyl protecting group, chemists can reliably deploy 1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine to navigate the most complex synthetic bottlenecks in modern drug discovery.
References
-
ChemWhat. "(S)-1-(2-NITRO-BENZENESULFONYL)-PYRROLIDIN-3-YLAMINE CAS#: 468104-07-6." Available at:[Link]
-
ACS Combinatorial Science. "Base-Mediated Intramolecular C- and N-Arylation of N,N-Disubstituted 2-Nitrobenzenesulfonamides: Advanced Intermediates for the Synthesis of Diverse Nitrogenous Heterocycles." Available at:[Link]
-
ACS Combinatorial Science. "Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis." Available at:[Link]
-
ResearchGate. "Fukuyama amine synthesis." Available at:[Link]
Sources
- 1. 1-(2-NITRO-BENZENESULFONYL)-PYRROLIDIN-3-YLAMINE HYDROCHLORIDE | 854750-90-6 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 1-(2-NITRO-BENZENESULFONYL)-PYRROLIDIN-3-YLAMINE | 902797-82-4 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
